2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(4-methylidenecyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-14-6-4-5-7-15(14)20(17,18)16-13-10-8-12(2)9-11-13/h4-7,13,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBWGTMFHQVUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. This can be achieved through electrophilic aromatic substitution reactions, where benzene is sulfonated to introduce the sulfonamide group . The ethoxy group can be introduced via nucleophilic substitution reactions, while the methylidenecyclohexyl group can be added through a series of cyclization and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the ethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Core Benzene-Sulfonamide Derivatives
- Compound 1c (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide): Features a para-sulfonamide group with a methoxy-substituted quinazolinone moiety. The methoxy group enhances COX-2 inhibition (47.1% at 20 μM) compared to unsubstituted analogues (e.g., 1a: inactive) .
- Compound 18 (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide): Incorporates a pyrazole ring, with distinct NMR signals (e.g., NH proton singlet at 10.52 ppm in ¹H-NMR) .
- Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide): A pyrimidine-substituted sulfonamide with solubility dependent on solvent polarity; methyl groups on the pyrimidine reduce solubility in aqueous-alcoholic mixtures .
Key Structural Differences :
- The 4-methylidenecyclohexylamine substituent introduces a bicyclic, non-aromatic system, differing from quinazolinone or pyrazole rings in analogues.
Physicochemical Properties
Solubility and Stability
- Compound 1c : Exhibits poor solubility in assay systems, with incomplete dissolution at 50 μM .
- Sulfamerazine: Solubility in binary solvent systems (e.g., ethanol-water) correlates with solvent polarity; methyl groups decrease solubility compared to unsubstituted analogues .
- Compound 9 (N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide): Broad NH signals in ¹H-NMR (4.48 ppm for SCNH2) suggest hydrogen bonding, which may influence solubility .
COX-2 Inhibition
- Compound 1c: 47.1% inhibition at 20 μM, weaker than celecoxib (80.1% at 1 μM) but superior to nitro-substituted quinazolinones (27.72% at 22 μM) .
- Celecoxib : High potency attributed to trifluoromethyl and pyrazole groups, which optimize COX-2 binding .
Implications :
The target compound’s methylidenecyclohexylamine may mimic rigid structures like celecoxib’s pyrazole, but the absence of strong electron-withdrawing groups (e.g., CF₃) could limit activity.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide
- Molecular Formula : C16H23N1O3S1
- Molecular Weight : 307.43 g/mol
This sulfonamide derivative features an ethoxy group and a cyclohexyl moiety, which may contribute to its biological activity.
The biological activity of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to significant physiological effects, particularly in the cardiovascular system.
- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | Induces apoptosis via caspase activation |
| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest in G0-G1 phase |
These findings suggest that the compound may induce apoptosis and affect cell cycle progression, making it a candidate for further development in cancer therapy .
Cardiovascular Effects
Research utilizing isolated rat heart models has shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. The compound was tested alongside other sulfonamides, revealing a decrease in perfusion pressure, indicating potential cardiovascular benefits .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide is crucial for assessing its therapeutic viability. Key parameters include:
- Absorption : The compound demonstrates favorable solubility (>47.8 µg/mL at pH 7.4), which is essential for oral bioavailability.
- Distribution : Predictions using models such as ADMET indicate good permeability across biological membranes.
Toxicity studies are necessary to evaluate the safety profile of this compound, especially concerning its long-term use.
Case Studies
Several case studies have been conducted to explore the efficacy of sulfonamide derivatives similar to 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide:
- In Vitro Cytotoxicity : A study reported that derivatives exhibited significant cytotoxicity against breast cancer cell lines under hypoxic conditions, with marked apoptotic effects indicated by increased levels of cleaved caspases .
- Cardiovascular Impact : Another study demonstrated that specific sulfonamide derivatives could effectively reduce coronary resistance and perfusion pressure in isolated heart models, suggesting a mechanism involving calcium channel modulation .
Q & A
Q. What are the standard synthetic routes for 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the cyclohexylamine precursor and subsequent functionalization of the benzene ring. For example, palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) may introduce ethoxy or methylidene groups . Purification via column chromatography and recrystallization is critical, with purity confirmed by HPLC (>98%) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What is the hypothesized mechanism of action for sulfonamide derivatives like this compound?
Sulfonamides commonly inhibit bacterial dihydrofolate reductase (DHFR) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis . For this compound, the 4-methylidenecyclohexyl group may enhance membrane permeability, while the ethoxy moiety modulates electronic effects on the sulfonamide’s binding affinity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can structural modifications to the cyclohexyl or benzene rings improve target selectivity and reduce off-target effects?
Structure-activity relationship (SAR) studies suggest:
- Introducing electron-withdrawing groups (e.g., halogens) on the benzene ring enhances enzymatic inhibition .
- Rigidifying the cyclohexyl moiety (e.g., via sp hybridization) improves binding to hydrophobic enzyme pockets . Computational docking (e.g., AutoDock Vina) can predict optimal modifications before synthesis .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:
- Standardizing assay protocols (e.g., fixed DHFR concentration).
- Replicating studies with independently synthesized batches.
- Using isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational strategies are effective in identifying putative biological targets for this compound?
Combine:
- Molecular docking against databases like PDB or ChEMBL to prioritize enzyme targets.
- Pharmacophore modeling to map essential functional groups (e.g., sulfonamide’s hydrogen-bonding capacity).
- Molecular dynamics simulations to assess binding stability over time .
Q. How can solubility and stability challenges be addressed during in vivo studies?
- Prodrug design : Mask polar groups (e.g., esterification of the ethoxy moiety) for improved bioavailability.
- Nanoparticle encapsulation : Use liposomal carriers to enhance aqueous solubility and reduce degradation.
- Forced degradation studies : Expose the compound to UV light, heat, and hydrolytic conditions to identify degradation pathways .
Q. What experimental approaches validate the compound’s selectivity for bacterial vs. human DHFR?
- Comparative enzyme assays : Test inhibition against purified bacterial and human DHFR isoforms.
- Crystallographic studies : Resolve co-crystal structures to visualize binding site differences.
- Cell-based assays : Measure cytotoxicity in human cell lines (e.g., HEK293) to confirm selectivity .
Q. How can metabolic pathways and metabolite toxicity be evaluated?
- In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
- Reactive metabolite screening : Use glutathione traps to detect electrophilic intermediates.
- In silico toxicity prediction : Tools like Derek Nexus assess metabolite genotoxicity .
Q. What strategies enable synergistic use of this compound with existing antibiotics?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or quinolones.
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways potentiated by combination therapy.
- In vivo efficacy testing : Evaluate synergy in murine infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
